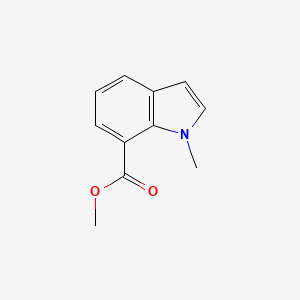
2-(4-chlorophenoxy)-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-chlorophenoxy)-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide” is a complex organic molecule. It contains a thiophene ring, which is a type of heterocyclic compound that contains sulfur . It also includes a pyridine ring, a chlorophenoxy group, and a propanamide group.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Compounds with similar structural elements have been synthesized and investigated for their potential in various chemical reactions and as precursors for further chemical modifications. For instance, compounds featuring chlorophenyl and thiophenyl groups have been explored for their reactivity towards nucleophiles, leading to the synthesis of antiviral agents (Sayed & Ali, 2007). This highlights the potential of such compounds in the development of new pharmaceuticals through complex synthetic pathways.
Antifungal and Antimicrobial Properties
The structural motif of chlorophenyl in combination with other functional groups has been shown to confer antifungal and antimicrobial properties. Research into N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide demonstrated significant antifungal activity against several pathogens, suggesting a potential application of our compound in the development of new antifungal agents (Xue Si, 2009).
Analytical and Spectroscopic Studies
Compounds incorporating pyridine and thiophene rings have been subjects of analytical studies to identify and understand their structural and electronic properties. These studies often involve advanced spectroscopic techniques, providing insights into the compound's behavior and reactivity, which is crucial for designing molecules with desired properties (Nycz et al., 2016).
Potential for New Material Development
The presence of thiophene units in compounds has been associated with applications in material science, especially in the development of conductive polymers and materials with specific electronic properties. Research in this area explores the electrical and photophysical properties of thiophene-containing polymers, which could be relevant for the development of new electronic materials (Visy, Lukkari, & Kankare, 1994).
Herbicidal and Anticonvulsant Activities
The structural features of this compound suggest potential applications in agriculture and pharmacology. Similar compounds have been evaluated for herbicidal activity, showing effectiveness against various weeds, and for anticonvulsant activity, offering a basis for developing new therapeutic agents (Liu et al., 2008; Kamiński et al., 2015).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-20(2,25-16-7-5-15(21)6-8-16)19(24)23-13-14-9-10-22-17(12-14)18-4-3-11-26-18/h3-12H,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYITCQAGSLMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC(=NC=C1)C2=CC=CS2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

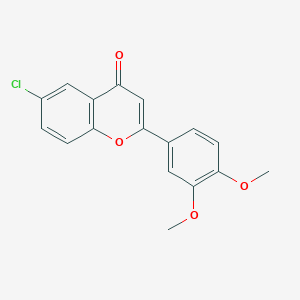
![N-[cyano(2,4-difluorophenyl)methyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide](/img/structure/B2756138.png)
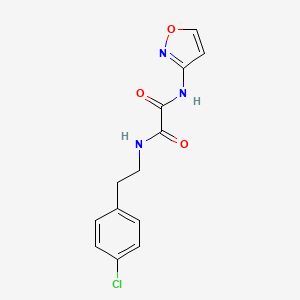
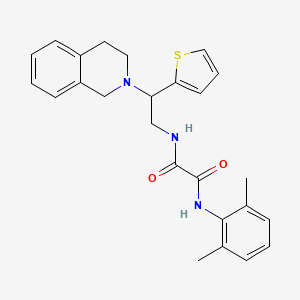
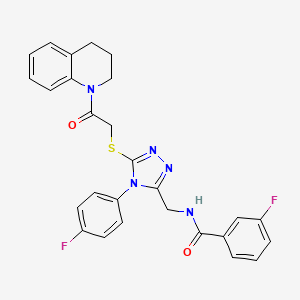

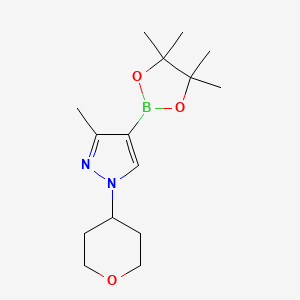

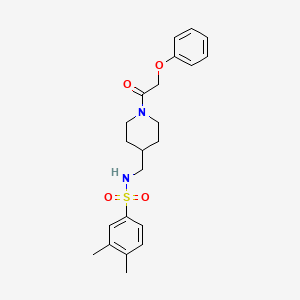

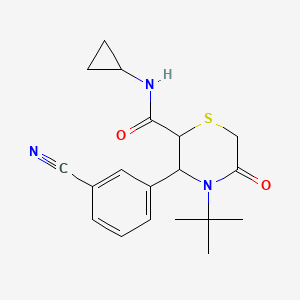
![7-(tert-butyl)-1,3-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2756153.png)
![[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid](/img/structure/B2756154.png)
